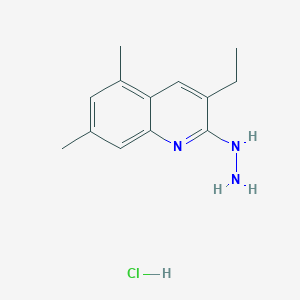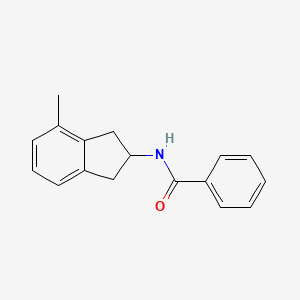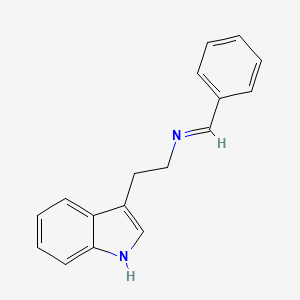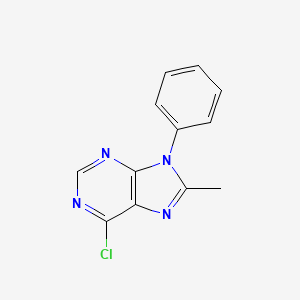
5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl-3-ethyl-2-hydrazinoquinolinhydrochlorid: ist eine chemische Verbindung mit der Summenformel C₁₃H₁₇N₃·HCl und einem Molekulargewicht von 251,76 g/mol . Diese Verbindung wird hauptsächlich in der biochemischen Forschung verwendet, insbesondere im Bereich der Proteomik .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: : Die Synthese von 5,7-Dimethyl-3-ethyl-2-hydrazinoquinolinhydrochlorid erfolgt typischerweise durch Reaktion von 5,7-Dimethyl-3-ethylchinolin mit Hydrazin unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, und das Produkt wird durch Umkristallisation gereinigt .
Industrielle Produktionsverfahren: : Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeute und Reinheit optimiert, wobei häufig automatisierte Systeme für die präzise Steuerung von Temperatur, Druck und Reaktionszeit eingesetzt werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: 5,7-Dimethyl-3-ethyl-2-hydrazinoquinolinhydrochlorid kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Verschiedene Nukleophile, abhängig von der gewünschten Substitution.
Hauptprodukte
Oxidation: Bildung von Chinolin-Derivaten.
Reduktion: Bildung von Hydrazin-Derivaten.
Substitution: Bildung von substituierten Chinolinverbindungen.
Wissenschaftliche Forschungsanwendungen
Chemie: : In der Chemie wird 5,7-Dimethyl-3-ethyl-2-hydrazinoquinolinhydrochlorid als Reagenz in verschiedenen organischen Synthesereaktionen verwendet. Es dient als Baustein für die Synthese komplexerer Moleküle .
Biologie: : In der biologischen Forschung wird diese Verbindung zum Studium von Enzymmechanismen und Proteininteraktionen verwendet. Sie ist besonders nützlich in der Proteomikforschung zum Markieren und Identifizieren von Proteinen .
Medizin: : Obwohl nicht für therapeutische Zwecke bestimmt, wird 5,7-Dimethyl-3-ethyl-2-hydrazinoquinolinhydrochlorid in präklinischen Studien verwendet, um potenzielle Wirkstoffziele und Wirkmechanismen zu untersuchen .
Industrie: : In der Industrie wird diese Verbindung bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt. Sie wird auch bei der Herstellung von Spezialchemikalien eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von 5,7-Dimethyl-3-ethyl-2-hydrazinoquinolinhydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Proteinen. Die Hydrazinogruppe ermöglicht die Bildung kovalenter Bindungen mit aktiven Zentren an Enzymen, wodurch ihre Aktivität gehemmt wird. Diese Interaktion ist entscheidend in der Proteomikforschung, um Proteine zu identifizieren und zu charakterisieren .
Wirkmechanismus
The mechanism of action of 5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazino group allows it to form covalent bonds with active sites on enzymes, thereby inhibiting their activity. This interaction is crucial in proteomics research for identifying and characterizing proteins .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5,7-Dimethyl-3-ethylchinolin: Fehlt die Hydrazinogruppe, wodurch es in bestimmten biochemischen Anwendungen weniger reaktiv ist.
2-Hydrazinochinolin: Ähnliche Struktur, aber ohne die Methyl- und Ethylgruppen, was sich auf seine Reaktivität und Spezifität auswirkt.
3-Ethyl-2-hydrazinochinolin: Ähnlich, aber ohne die Methylgruppen, wodurch sich seine chemischen Eigenschaften ändern.
Einzigartigkeit: : 5,7-Dimethyl-3-ethyl-2-hydrazinoquinolinhydrochlorid ist einzigartig aufgrund des Vorhandenseins sowohl von Methyl- als auch Ethylgruppen sowie der Hydrazinogruppe. Diese Kombination verstärkt seine Reaktivität und Spezifität in biochemischen Anwendungen, was es zu einem wertvollen Werkzeug in der Proteomikforschung macht .
Eigenschaften
CAS-Nummer |
1170145-13-7 |
|---|---|
Molekularformel |
C13H18ClN3 |
Molekulargewicht |
251.75 g/mol |
IUPAC-Name |
(3-ethyl-5,7-dimethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-4-10-7-11-9(3)5-8(2)6-12(11)15-13(10)16-14;/h5-7H,4,14H2,1-3H3,(H,15,16);1H |
InChI-Schlüssel |
TYCDQMVMMUHTEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C(C=C2N=C1NN)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11865396.png)

![4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11865400.png)






![1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B11865446.png)


![2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B11865457.png)

